molecular formula C13H18ClNO2 B6001677 (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine

(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine

Cat. No.: B6001677
M. Wt: 255.74 g/mol
InChI Key: LGCPURRMYKWZHM-UHFFFAOYSA-N
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Description

(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine, also known as CMBTHFMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine is not fully understood, but it is believed to work by targeting specific cellular pathways involved in cell growth and survival. Studies have suggested that this compound may inhibit the activation of certain enzymes involved in cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has also been found to have anti-inflammatory and antioxidant effects. Studies have suggested that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and may protect against oxidative stress by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine. One area of interest is its potential as a therapeutic agent for cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, research on the mechanism of action of this compound may lead to the development of new drugs targeting similar cellular pathways.

Synthesis Methods

(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In one study, this compound was found to induce apoptosis in human leukemia cells, suggesting its potential as a therapeutic agent for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-16-13-5-4-10(7-12(13)14)8-15-9-11-3-2-6-17-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCPURRMYKWZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2CCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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